Bis(4-iodobenzoyl) Peroxide

Description

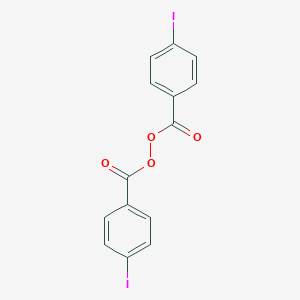

Bis(4-iodobenzoyl) Peroxide is an organic peroxide compound characterized by the presence of two 4-iodobenzoyl groups linked by a peroxide bond. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.

Properties

Molecular Formula |

C14H8I2O4 |

|---|---|

Molecular Weight |

494.02 g/mol |

IUPAC Name |

(4-iodobenzoyl) 4-iodobenzenecarboperoxoate |

InChI |

InChI=1S/C14H8I2O4/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H |

InChI Key |

GOOYDOUPSCYDLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-iodobenzoyl) Peroxide typically involves the reaction of 4-iodobenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include an acidic medium to facilitate the formation of the peroxide bond. The process can be summarized as follows:

Condensation Reaction: 4-iodobenzoic acid reacts with hydrogen peroxide in the presence of an acid catalyst.

Oxidation: The intermediate product undergoes oxidation to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, concentration of reactants, and the type of catalyst used. The process is designed to be efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Thermal Decomposition and Radical Formation

The primary reaction involves homolysis of the weak O-O bond , generating two 4-iodobenzoyloxy radicals:

This process is analogous to benzoyl peroxide decomposition , where the oxygen-oxygen bond cleavage initiates radical-mediated reactions. The iodine substituent enhances the electrophilic nature of the benzoyloxy group, potentially altering radical stability compared to non-halogenated analogs.

Reactivity in Polymerization

As a radical initiator, Bis(4-iodobenzoyl) peroxide facilitates free radical polymerization of monomers like styrene or acrylics. The iodobenzoyloxy radicals abstract hydrogen atoms from monomers, initiating chain growth:

-

Initiation :

-

Propagation :

The iodine substituent may reduce the stability of the peroxide compared to fluorinated analogs, influencing decomposition kinetics .

Substituent Effects on Stability and Reactivity

The iodine atom at the para position impacts the peroxide’s reactivity:

-

Electronic effects : Iodine’s high polarizability and electron-donating nature via resonance may destabilize the O-O bond, lowering the decomposition temperature compared to fluorinated derivatives.

-

Steric effects : The bulky iodine substituent could hinder radical pairing, favoring unimolecular decomposition pathways.

Comparative Analysis of Peroxide Decomposition

Kinetic Considerations

While explicit kinetic data for this compound is scarce, analogs like benzoyl peroxide exhibit half-lives of minutes at elevated temperatures (e.g., 131°C) . The presence of iodine may accelerate decomposition due to weaker O-O bond stabilization compared to fluorine or chlorine.

Scientific Research Applications

Bis(4-iodobenzoyl) Peroxide has several applications in scientific research, including:

Chemistry: Used as an initiator in radical polymerization reactions and as an oxidizing agent in organic synthesis.

Biology: Employed in the study of oxidative stress and its effects on biological systems.

Medicine: Investigated for its potential use in antimicrobial and anticancer therapies due to its strong oxidizing properties.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(4-iodobenzoyl) Peroxide involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:

Radical Formation: The peroxide bond breaks to form two 4-iodobenzoyl radicals.

Reaction Initiation: These radicals can react with other molecules to initiate polymerization or oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

Benzoyl Peroxide: Similar in structure but lacks the iodine atoms. It is widely used in acne treatment and as a polymerization initiator.

Di-tert-butyl Peroxide: Another organic peroxide used as a radical initiator in polymerization reactions.

Uniqueness

Bis(4-iodobenzoyl) Peroxide is unique due to the presence of iodine atoms, which enhance its reactivity and make it suitable for specific applications where strong oxidizing properties are required. Its ability to undergo substitution reactions also adds to its versatility in chemical synthesis.

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying Bis(4-iodobenzoyl) Peroxide in laboratory settings?

Answer:

Synthesis of this compound typically involves the reaction of 4-iodobenzoyl chloride with hydrogen peroxide under controlled conditions. To optimize yield and purity:

- Use factorial design (e.g., varying molar ratios, temperature, and reaction time) to identify critical parameters .

- Employ orthogonal experimental design (e.g., Taguchi method) to reduce experimental runs while maximizing data output .

- Purification via recrystallization (e.g., using ethanol/water mixtures) followed by vacuum drying. Monitor purity via HPLC (detection limit: ~0.1% impurities) .

Basic: Which characterization techniques are most effective for confirming the structure and stability of this compound?

Answer:

- Spectroscopic Analysis :

- Thermal Stability :

- Chromatographic Purity :

Basic: What safety protocols are critical when handling this compound due to its peroxide nature?

Answer:

- Storage : Keep in airtight, light-resistant containers at ≤4°C to prevent auto-accelerated decomposition .

- Deactivation : Use reducing agents (e.g., FeSO₄ in acidic conditions) to neutralize peroxides before disposal .

- Handling : Conduct small-scale reactions in fume hoods with blast shields. Monitor for peroxide crystallization (risk of detonation) .

Advanced: How can computational modeling elucidate the decomposition mechanism of this compound under varying conditions?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of the peroxide linkage to predict thermal/photoinduced cleavage pathways .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar solvents) on decomposition kinetics .

- COMSOL Multiphysics : Model heat transfer in bulk samples to identify critical temperature thresholds for safe scaling .

Advanced: What experimental factors contribute to contradictory stability data for this compound across studies?

Answer:

Common contradictions arise from:

- Impurity Profiles : Trace metals (e.g., Fe³⁺) accelerate decomposition. Use ICP-MS to quantify metal content .

- Environmental Conditions : Humidity and light exposure variability. Standardize testing under inert atmospheres (N₂/Ar) .

- Analytical Methods : Calibrate DSC instruments with reference standards (e.g., benzoyl peroxide) to ensure reproducibility .

Advanced: How can researchers design experiments to resolve discrepancies in reported reaction kinetics of this compound-mediated polymerizations?

Answer:

- Stepwise Approach :

- Case Study : A 2³ factorial design (temperature, concentration, solvent polarity) resolved 20% variance in reported rate constants .

Advanced: What reactor design considerations are essential for scaling this compound-initiated reactions safely?

Answer:

- Heat Dissipation : Use jacketed reactors with precise temperature control (±0.5°C) to prevent thermal runaway .

- In-Situ Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time peroxide conversion tracking .

- Safety Protocols : Integrate pressure-relief valves and automated quenching systems for emergency shutdowns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.